[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine
Overview
Description
“[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” is a chemical compound with the molecular formula C5H9N3 . It is also known as 1-Ethyl-1H-pyrazol-5-amine . It is a white to light yellow solid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They can participate in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The melting point ranges from 53.0 to 57.0 °C .Scientific Research Applications
Catalysis in Polymerization
"[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine" derivatives have been utilized in the field of catalysis, particularly in the polymerization process. For instance, pyrazolyl compounds, which include derivatives of this chemical, have been used to form zinc complexes that act as catalysts for the copolymerization of CO2 and cyclohexene oxide. This process leads to the formation of poly(cyclohexene carbonate) under specific conditions, demonstrating the potential of these compounds in green chemistry and polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).
Synthesis of Heterocycles
Pyrazole derivatives, including those similar to “this compound,” are instrumental in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, showcasing the versatility of pyrazole derivatives in creating diverse molecular structures (Stanovnik, Bevk, Golič, Golobič, & Svete, 2005).
Biological Activities
Pyrazole derivatives, closely related to “this compound,” have been explored for various biological activities. For example, a study synthesized hydroxymethyl pyrazole derivatives and evaluated their biological activities, including their potential in cancer and microbial treatment (Titi et al., 2020).
Safety and Hazards
Future Directions
The future directions for “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given their versatility as synthetic building blocks . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The compound may bind to its target, leading to changes in the target’s function. The specifics of this interaction and the resulting changes would depend on the nature of the target.
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the role of the target within those pathways.
Pharmacokinetics
It is known that the polar nature of the imidazole ring, a similar structure, can improve the pharmacokinetic parameters of compounds .
Result of Action
It is known that pyrazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and antitumor activities . The specific effects of [2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine would depend on its mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBXJBTJBRRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296223 | |
Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262865-38-2 | |
Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262865-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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